molecular formula C10H17N3 B13175742 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B13175742
M. Wt: 179.26 g/mol
InChI Key: ILDAHGLXCRPGJI-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves the reaction of 2-methylpiperidine with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced piperidine derivative.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.

    6-(1-Methyl-1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the piperidine ring.

    2-Methyl-6-(1H-pyrazol-5-yl)piperidine: Substitution at a different position on the pyrazole ring.

Uniqueness

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific substitution pattern on both the piperidine and pyrazole rings. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-6-(1-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-4-3-5-9(11-8)10-6-7-13(2)12-10/h6-9,11H,3-5H2,1-2H3

InChI Key

ILDAHGLXCRPGJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=NN(C=C2)C

Origin of Product

United States

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